molecular formula C23H16N2O3 B5572811 N'-(9-anthrylmethylene)-1,3-benzodioxole-5-carbohydrazide

N'-(9-anthrylmethylene)-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B5572811
M. Wt: 368.4 g/mol
InChI Key: PXOOHZWQZZMZSY-ZMOGYAJESA-N
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Description

N'-(9-anthrylmethylene)-1,3-benzodioxole-5-carbohydrazide, also known as ABH, is a chemical compound that has been widely used in scientific research due to its unique properties. ABH is a fluorescent molecule that has been used as a probe for various biological applications, including DNA binding, protein labeling, and imaging of live cells.

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Compounds like benzene-1,3,5-tricarboxamides, which share a degree of structural complexity with "N'-(9-anthrylmethylene)-1,3-benzodioxole-5-carbohydrazide," are significant in supramolecular chemistry and nanotechnology. Their self-assembly into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding is leveraged in nanotechnology and polymer processing. This highlights the potential of complex organic molecules in creating highly ordered structures for material science applications (Cantekin, de Greef, & Palmans, 2012).

Medicinal Chemistry and Drug Design

The synthesis of benzazoles and their derivatives, including those with guanidine moieties, exemplifies the role of complex molecules in medicinal chemistry. These compounds are evaluated for their potential as therapeutic agents due to their diverse biological activities. This suggests that "this compound" could also have applications in drug discovery, given its structural uniqueness and potential for biological interaction (Rosales-Hernández et al., 2022).

Biomaterials and Biomedical Applications

The versatile nature of benzothiazole derivatives, which exhibit a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, indicates the potential biomedical applications of complex molecules like "this compound." These compounds' structural features could be key to developing new treatments or biomedical materials (Kamal, Hussaini, & Malik, 2015).

Environmental Science

The study of furan derivatives from renewable carbohydrates underlines the importance of organic compounds in environmental science, particularly in the conversion of biomass to biofuels and other sustainable materials. Given the structural and reactive properties of "this compound," research into similar compounds can provide insights into renewable energy sources and environmentally friendly material synthesis (Chernyshev, Kravchenko, & Ananikov, 2017).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in a biological context, the mechanism would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, handling “N’-(9-anthrylmethylene)-1,3-benzodioxole-5-carbohydrazide” would require appropriate safety precautions. The compound could potentially be hazardous due to the presence of the anthracene moiety, which is a polycyclic aromatic hydrocarbon .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in materials science (due to the presence of the anthracene moiety), or in medicinal chemistry if it exhibits biological activity .

Properties

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3/c26-23(17-9-10-21-22(12-17)28-14-27-21)25-24-13-20-18-7-3-1-5-15(18)11-16-6-2-4-8-19(16)20/h1-13H,14H2,(H,25,26)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOOHZWQZZMZSY-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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